molecular formula C11H13NO5 B8364569 diethyl pyridine-2,3-dicarboxylate-N-oxide

diethyl pyridine-2,3-dicarboxylate-N-oxide

Cat. No.: B8364569
M. Wt: 239.22 g/mol
InChI Key: CXIDQGKWCOZHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl pyridine-2,3-dicarboxylate-N-oxide is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

diethyl 1-oxidopyridin-1-ium-2,3-dicarboxylate

InChI

InChI=1S/C11H13NO5/c1-3-16-10(13)8-6-5-7-12(15)9(8)11(14)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

CXIDQGKWCOZHJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C([N+](=CC=C1)[O-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 99 g of diethyl pyridine-2,3-dicarboxylate, 7.2 mL of concentrated sulfuric acid, 85 mL of 30% hydrogen peroxide and 256 mL acetic acid is stirred and heated at 85° for 4 hours. The reaction is concentrated in vacuo, and the residue is dissolved in methylene chloride, and washed with water, then saturated sodium bicarbonate. After drying, the organic phase is concentrated in vacuo to afford 79 g of the desired product, mp 80°-85°. A portion recrystallized from carbon tetrachloride-pentane has mp 87°-88°.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
256 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.